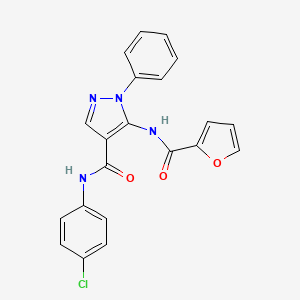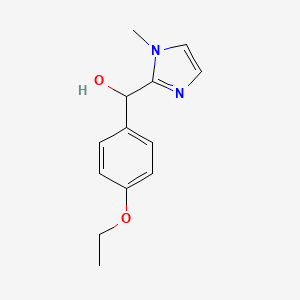![molecular formula C18H19NO2 B4977550 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one, also known as MMBA, is a compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MMBA is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one is not fully understood, but it is believed to act by inhibiting various cellular pathways and enzymes. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one in lab experiments is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one is its limited stability under certain conditions, which can affect its biological activity. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one is also sensitive to light and air, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for the research on 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one. One area of interest is the development of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one derivatives with improved biological activity and stability. Another area of interest is the investigation of the molecular targets and pathways that are affected by 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one. This can provide insights into the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one and help identify new therapeutic targets for the treatment of various diseases. Further studies are also needed to evaluate the safety and efficacy of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one in animal models and clinical trials.
Synthesis Methods
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one can be synthesized using a simple reaction between 4-methoxyacetophenone and 4-methylbenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities such as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties. 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-3-5-15(6-4-14)13-19-12-11-18(20)16-7-9-17(21-2)10-8-16/h3-12,19H,13H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZOICXIIQCBH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)


![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)